叔丁基 4-(3-氨基-4-硝基苯基)哌嗪-1-羧酸酯

描述

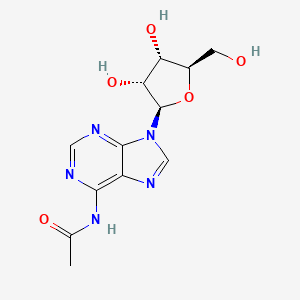

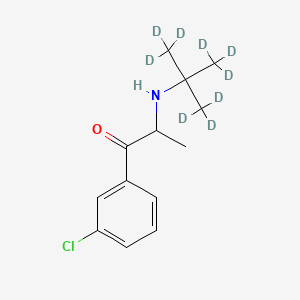

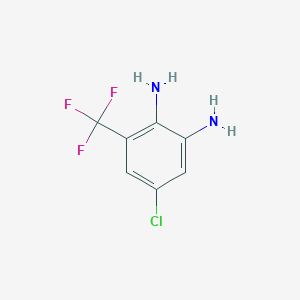

The compound tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 3-amino-4-nitrophenyl moiety. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, often used to shield the carboxylate functionality during chemical reactions.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methodologies. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . This suggests that similar conditions could potentially be applied to synthesize the compound , with modifications to the starting materials to account for the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecules were determined . Similarly, the structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was confirmed by spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide a foundation for understanding the molecular conformation and electronic structure of the compound of interest.

Chemical Reactions Analysis

Piperazine derivatives are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The modified Bruylants approach was used to prepare a sterically congested piperazine derivative, showcasing the synthetic utility of the piperazine substructure . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the use of piperazine derivatives in the preparation of biologically active compounds such as crizotinib . These examples highlight the reactivity and importance of piperazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be inferred from studies on similar compounds. For instance, the vibrational analysis of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compound . DFT calculations, including molecular electrostatic potential and frontier molecular orbitals, have been used to study the stability and electronic properties of these molecules . These analyses are crucial for understanding the behavior of the compounds under different conditions and can be applied to predict the properties of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.

科学研究应用

合成与表征

合成方法:叔丁基 4-(3-氨基-4-硝基苯基)哌嗪-1-羧酸酯通过具有成本效益的胺化工艺合成。该化合物是合成具有生物活性的苯并咪唑化合物的中间体 (刘亚虎,2010)。

分子结构分析:使用 FT-IR、NMR 光谱、MS 和单晶 X 射线衍射等技术进行详细的分子结构表征。这些研究对于确认结构完整性和了解该化合物的分子构象至关重要 (杨志平等人,2021)。

生物学评价

- 抗菌和驱虫活性:该化合物已对其抗菌和驱虫活性进行了评估。它表现出中等的驱虫活性,但抗菌效果较差 (C. Sanjeevarayappa 等,2015)。

化学性质和反应性

化学反应性:已经对类似的叔丁基哌嗪衍生物的反应性进行了研究,从而深入了解了它们的化学行为和在各种合成工艺中的潜在应用 (S. M. Ivanov 等,2017)。

缓蚀性能:对包括叔丁基哌嗪衍生物在内的新型杂环化合物的研究探索了它们作为酸性环境中碳钢缓蚀剂的有效性 (B. Praveen 等,2021)。

有机合成中的应用

药物化学中的中间体:叔丁基哌嗪衍生物是小分子抗癌药物和其他具有生物活性的化合物合成中的重要中间体 (张斌良等人,2018)。

酰化反应中的催化剂:该化合物已被研究为酰化反应中的潜在催化剂,突出了其在促进化学转化中的作用 (Thiemo Mennenga 等,2015)。

手性去质子化:它已用于手性去质子化过程中,表明其在合成用于药物应用的手性分子中的潜力 (B. McDermott 等,2008)。

属性

IUPAC Name |

tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDDRYKOQRWTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624148 | |

| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

CAS RN |

193902-98-6 | |

| Record name | tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)

![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)